molecular formula C17H16N4O B6896962 (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

Cat. No.: B6896962
M. Wt: 292.33 g/mol
InChI Key: SPVZDIGVHCBLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multiple steps. One common approach is the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based triazole-linked glycohybrids[_{{{CITATION{{{1{OPEN Copper‑catalyzed synthesis of pyrazolo[1,5‑a ... - Nature](https://www.nature.com/articles/s41598-023-50202-4.pdf). This method employs microwave-assisted copper-catalyzed reactions using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines[{{{CITATION{{{1{OPEN Copper‑catalyzed synthesis of pyrazolo1,5‑a ... - Nature. Another method involves the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate[{{{CITATION{{{_2{Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3 ...](https://link.springer.com/article/10.1007/s11030-013-9469-3).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like phenyl chloroformate[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has diverse applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antitumor properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of fluorescent molecules and chemosensors.

Mechanism of Action

The mechanism by which (2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(2-Phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is unique due to its specific structural features and potential applications. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of Novel Pyrazolo 1,5-. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(2-phenylpyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(14-12-19-21-11-5-9-18-16(14)21)20-10-4-8-15(20)13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZDIGVHCBLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3N=CC=CN3N=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.